molecular formula C12H17B B1339613 3,5-Diisopropylbromobenzene CAS No. 23058-81-3

3,5-Diisopropylbromobenzene

Cat. No. B1339613
CAS RN: 23058-81-3
M. Wt: 241.17 g/mol
InChI Key: VRKJTEHREIEDIE-UHFFFAOYSA-N
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Description

3,5-Diisopropylbromobenzene (DIBB) is an organic compound that is used in a variety of scientific research applications. It is a highly versatile compound that can be used to study the structure and function of proteins, enzymes, and other biological molecules. DIBB is also an important tool in the development of new drugs and other pharmaceuticals.

Scientific Research Applications

Azobenzene Photoswitches in Biomolecules

Azobenzene photoswitches are instrumental in controlling biological systems due to their ability to undergo photoisomerization. Recent advancements have effectively coupled this isomerization process to significant functional changes in a variety of biomolecules, including peptides, proteins, nucleic acids, lipids, and carbohydrates. This integration holds promise for the photocontrol of a broad spectrum of biomolecules, showcasing azobenzene's pivotal role in biological applications (Beharry & Woolley, 2011).

Photopharmacology: Red-Shifting Azobenzene Photoswitches

Azobenzene compounds have garnered significant interest for in vivo photopharmacology, acting as optically controlled drugs or research tools. These compounds, especially those that require long-wavelength light for photoisomerization, show potential for targeted drug action and exceptional temporal control. The design of these compounds involves ortho substitutions and other structural modifications, enhancing properties like thermal relaxation rates, stability against photobleaching, and long-wavelength switching capabilities. Such advancements indicate promising applications for azobenzene-based compounds in photopharmacology (Dong et al., 2015).

Photoresponsive Glycosidase Mimic

Azobenzene-3,3'-dicarboxylic acid showcases photoisomerizable (E) and (Z)-forms, with the mono anionic form of the (Z)-isomer acting as a glycosidase mimic. This mimicry, proceeding through a general acid-general base catalytic mechanism, represents the first instance of a photoresponsive glycosidase mimic. This breakthrough opens avenues for the development of innovative photoresponsive catalysts in biochemical processes (Samanta et al., 2014).

Hexameric Organotincarboxylates

The interaction of 3,5-diisopropylsalicylic acid (DIPSA) with organotin compounds in benzene forms hexameric stannoxane structures with unique cyclic and drum-like configurations. These complexes, characterized by various spectroscopic methods, reveal pentacoordinated tin atoms in a rare cyclic structure and hexacoordinated tin centers in a more common drum-like structure. This discovery contributes to the understanding of organotin chemistry and its potential applications in various scientific and industrial fields (Prabusankar & Murugavel, 2004).

Photodynamic Therapy: Azobenzene without Ultraviolet Light

A novel derivative of amidoazobenzene has been engineered to undergo trans-to-cis photoswitching using green light, eliminating the need for UV light which can induce undesired biological responses. This derivative is characterized by a substantial red shift of the n-π* band of the trans isomer, allowing for bidirectional photoswitching between thermally stable isomers without UV light. This innovation holds promise for applications in photodynamic therapy and other biological systems where UV light is a limiting factor (Beharry et al., 2011).

properties

IUPAC Name

1-bromo-3,5-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Br/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKJTEHREIEDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Br)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469730
Record name 3,5-Diisopropylbromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diisopropylbromobenzene

CAS RN

23058-81-3
Record name 3,5-Diisopropylbromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 4-bromo-2,6-bis(propan-2-yl)aniline (20.5 g, 80.02 mmol, 1.00 equiv) in 2N hydrochloric acid (210 mL) at −5° C. was added NaNO2 (13.8 g, 200.00 mmol, 2.50 equiv) in portions. The reaction was allowed stir at −5° C. for 10 min. Hypophosphorous acid (90 mL) was then added at −5° C. The reaction was warmed to room temperature and then stirred for 12 h. The resulting solution was extracted with 300 mL of ethyl acetate. The organic layer was concentrated under vacuum. The residue was purified on a silica gel column eluted with ethyl acetate/petroleum ether (1:100) to give 12 g (62%) of 1-bromo-3,5-bis(propan-2-yl)benzene as a light brown oil. 1H NMR (300 MHz, CDCl3): δ 7.18 (s, 2H), 6.98 (s, 1H), 2.89-2.80 (m, 2H), 1.23 (d, J=6.9 Hz, 12H) ppm.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Beak, LG Carter - The Journal of Organic Chemistry, 1981 - ACS Publications
Dipole-stabilized carbanions from esters: .alpha.-oxo lithiations of 2,6-substituted benzoates of primary alcohols Page 1 J. Org. Chem. 2363-2373 2363 Dipole-Stabilized Carbanions …
Number of citations: 86 pubs.acs.org
WJ Le Noble, T Hayakawa, AK Sen… - The Journal of Organic …, 1971 - ACS Publications
Discussion Allyl chloride was chosen as the alkylating agent and water as the solvent because it is known7 that, at least with phenoxide ion itself, initially three products form in …
Number of citations: 18 pubs.acs.org
TG Squires, CG Venier, BA Hodgson… - The Journal of …, 1981 - ACS Publications
Dibenz [c, e][l, 2] oxathiin 6-oxide (2), previously proposed as an intermediate in the pyrolysis of dibenzothiophene 5, 5-dioxide (1), has been prepared by the treatment of 1 with KOH in …
Number of citations: 41 pubs.acs.org

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